Fmoc-L-3-Trifluoromethylphenylalanine
Description
Fmoc-L-3-Trifluoromethylphenylalanine (CAS: 205526-27-8) is a fluorinated amino acid derivative widely used in solid-phase peptide synthesis (SPPS) and peptide chemistry. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trifluoromethyl (-CF₃) substituent at the meta (3-) position of the phenylalanine aromatic ring. Key properties include:
- Molecular Formula: C₂₅H₂₀F₃NO₄
- Molecular Weight: 455.43 g/mol
- Purity: ≥95% (as per laboratory-grade specifications) .
The trifluoromethyl group introduces steric bulk and electron-withdrawing effects, which influence peptide conformation, stability, and interactions with biological targets. This derivative is critical for studying structure-activity relationships (SAR) in drug discovery and protein engineering .
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO4/c26-25(27,28)16-7-5-6-15(12-16)13-22(23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMRBDCOLBEYRZ-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942734 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-(trifluoromethyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205526-27-8 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-(trifluoromethyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Substituent-Specific Comparisons
Table 1: Key Structural and Functional Differences
Functional Group Impact
Trifluoromethyl (-CF₃) vs. Halogen Substituents
- Electron Effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring more significantly than -Cl or -Br. This enhances resistance to oxidative degradation in peptides .
- Steric Bulk : -CF₃ (van der Waals volume ≈ 38 ų) is bulkier than -Cl (≈ 23 ų) or -Br (≈ 31 ų), influencing peptide folding and binding pocket compatibility .
- Hydrophobicity : -CF₃ increases lipophilicity (logP ≈ 4.2), improving membrane permeability compared to -Cl (logP ≈ 2.8) .
Positional Isomerism (3- vs. 4-)
- This compound (meta): The 3-CF₃ group creates asymmetric steric effects, favoring interactions with hydrophobic pockets in enzymes or receptors .
Enantiomeric Comparisons (L vs. D)
- This compound: Predominantly used in native peptide synthesis (L-amino acids).
- Fmoc-D-3-Trifluoromethylphenylalanine (CAS: 205526-28-9): Employed to study enantioselective interactions, such as protease resistance or chiral recognition in therapeutics .
Specialized Derivatives
Alpha-Methyl Substitution
- Fmoc-alpha-Me-L-Phe-OH introduces a methyl group at the α-carbon, restricting rotational freedom of the peptide backbone. This modification is valuable for stabilizing β-turn structures .
Biphenyl and Diphenylalanine Derivatives
Preparation Methods
Fmoc Protection Strategy
The Fmoc group is introduced via reaction with 9-fluorenylmethyloxycarbonyl chloride under basic conditions (pH 8–9) using sodium bicarbonate or triethylamine. Key steps include:
- Amino Acid Activation : L-3-Trifluoromethylphenylalanine (1.2 eq) is dissolved in DCM, followed by dropwise addition of 9-fluorenylmethyloxycarbonyl chloride (1.5 eq) and triethylamine (2.0 eq) at 0°C.
- Reaction Quenching : After 4 hours, the mixture is washed with 5% citric acid (removes excess chloride) and saturated sodium bicarbonate (neutralizes acid).
- Purification : The crude product is recrystallized from ethyl acetate/hexane (1:3), yielding Fmoc-L-3-Trifluoromethylphenylalanine as a white crystalline solid (85–92% yield).
Coupling Reactions
Coupling efficiency depends on activating agents and reaction time. N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) with N-methylmorpholine (NMM) achieves >98% coupling in 30 minutes.
Critical Parameters :
- Molar Ratio : 4 eq this compound, 3.9 eq HBTU, 8 eq NMM in DMF.
- Temperature : Room temperature (22–25°C) minimizes racemization.
- Monitoring : Kaiser test or chloranil test confirms free amine groups post-coupling.
Solution-Phase Synthesis Methods
Solution-phase synthesis is less common but viable for small-scale production.
Stepwise Protection and Activation
- Amino Protection : L-3-Trifluoromethylphenylalanine reacts with 9-fluorenylmethyloxycarbonyl chloride in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst (90% yield).
- Carboxyl Activation : The carboxyl group is activated using isobutyl chloroformate, forming a mixed anhydride for subsequent peptide bond formation.
Table 2: Solution-Phase vs. Solid-Phase Synthesis
| Parameter | Solution-Phase | Solid-Phase |
|---|---|---|
| Typical Yield (%) | 75–85 | 90–98 |
| Purity (%) | 88–92 | 95–99 |
| Scalability | Limited | High |
Deprotection and Cleavage Protocols
Fmoc Removal
20% piperidine in DMF (2 × 5 minutes) cleaves the Fmoc group without affecting acid-labile side chains.
Resin Cleavage
Trifluoroacetic acid (TFA)-based cocktails simultaneously cleave the peptide and remove protecting groups:
- Standard Cocktail : TFA/water/triisopropylsilane (94:3:3) for 2 hours.
- Scavengers : Thioanisole (2.5%) and 1,2-ethanedithiol (2.5%) prevent tert-butyl cation side reactions.
Case Studies and Research Findings
Industrial-Scale Synthesis
A patent-pending method (WO2017165676A1) synthesized α4β7 peptide antagonists using this compound on tricyclic amide linker resin. Key outcomes:
Metabolic Stability Enhancement
Incorporating this compound into neuropeptide Y analogs increased plasma half-life from 12 minutes to 4.2 hours due to reduced enzymatic degradation.
Q & A
Q. How is Fmoc-L-3-Trifluoromethylphenylalanine incorporated into solid-phase peptide synthesis (SPPS)?
- Methodological Answer : this compound is introduced during SPPS using standard Fmoc chemistry. The Fmoc group is deprotected with 20% piperidine in DMF, followed by activation of the amino acid with coupling reagents like HBTU/HOBt or DIC/Oxyma in DMF. The trifluoromethyl group’s steric bulk may require extended coupling times (1–2 hours) or double couplings to ensure complete incorporation. Post-synthesis, the peptide is cleaved from the resin using TFA-based cocktails (e.g., TFA/H2O/TIPS 95:2.5:2.5) .
Q. What analytical methods are used to verify the purity of this compound?
- Methodological Answer : Purity is assessed via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water containing 0.1% TFA) and confirmed by LC-MS for molecular weight validation. Thin-layer chromatography (TLC) on silica gel plates (visualized under UV or ninhydrin staining) can monitor reaction progress. NMR (¹H, ¹³C, and ¹⁹F) is used to confirm structural integrity, particularly the trifluoromethyl group’s electronic environment .
Q. How does the trifluoromethyl group influence solubility during peptide synthesis?
- Methodological Answer : The hydrophobic trifluoromethyl group reduces aqueous solubility, necessitating polar aprotic solvents like DMF or NMP for synthesis. For purification, precipitation in cold diethyl ether or tert-butyl methyl ether is effective. Analytical RP-HPLC may require higher acetonitrile gradients (e.g., 40–80%) to elute peptides containing this residue .
Advanced Research Questions
Q. How can steric hindrance from the trifluoromethyl group be mitigated during peptide coupling?
- Methodological Answer : Steric hindrance can reduce coupling efficiency. Strategies include:
Q. What role does this compound play in studying protein-ligand interactions via NMR?
- Methodiological Answer : The ¹⁹F nucleus in the trifluoromethyl group serves as a sensitive NMR probe for studying conformational dynamics. ¹⁹F NMR (470 MHz) can monitor chemical shift perturbations in response to ligand binding or environmental changes. For example, incorporating this residue into peptide inhibitors enables real-time tracking of binding events without isotopic labeling .
Q. How does the electronic effect of the trifluoromethyl group impact peptide stability in metabolic assays?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances metabolic stability by resisting oxidation and enzymatic degradation. To quantify this, incubate the peptide with liver microsomes or plasma, and monitor degradation via LC-MS. Comparative studies with non-fluorinated analogs reveal stabilization effects, particularly in protease-rich environments .
Q. What strategies optimize the use of this compound in X-ray crystallography studies?
- Methodological Answer : The trifluoromethyl group can facilitate phasing via anomalous scattering. Crystals are grown using vapor diffusion (e.g., PEG-based precipitants) and exposed to synchrotron radiation. Data collection at wavelengths near the fluorine K-edge (0.85–0.95 Å) enhances anomalous signals. Molecular replacement or SAD/MAD phasing is used to resolve structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
